molecular formula C9H10Br2O2 B7856144 1,3-Dibromo-5-(2-methoxyethoxy)benzene

1,3-Dibromo-5-(2-methoxyethoxy)benzene

Cat. No.: B7856144
M. Wt: 309.98 g/mol
InChI Key: DTDJRWPAPDWXAC-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(2-methoxyethoxy)benzene is a brominated aromatic compound characterized by a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a 2-methoxyethoxy group at the 5-position. Its molecular formula is C₈H₈Br₂O₂, with a molecular weight of 295.96 g/mol . This compound is typically synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in a procedure yielding 67% product using Pd(PPh₃)₄ as a catalyst and flash-column chromatography for purification . The compound’s structure makes it a valuable intermediate in organic synthesis, particularly for constructing ligands in coordination chemistry or functionalized aromatic systems. Storage recommendations include sealing the compound in dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

1,3-dibromo-5-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDJRWPAPDWXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Dihydroxybenzene Precursors

The methoxyethoxy group is introduced via nucleophilic substitution using 2-bromoethyl methyl ether. A representative procedure involves:

  • Starting material : 5-Hydroxy-1,3-dibromobenzene (hypothetical precursor).

  • Reagents : 2-Bromoethyl methyl ether, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions : Reaction at 100°C for 72 hours.

Mechanism :
The hydroxyl group at the 5-position undergoes deprotonation by K₂CO₃, forming a phenoxide ion that attacks 2-bromoethyl methyl ether in an Sₙ2 reaction.

Example Protocol :

  • Combine 5-hydroxy-1,3-dibromobenzene (1.33 g, 5 mmol) and 2-bromoethyl methyl ether (3.48 g, 25 mmol) in DMF (60 mL).

  • Add K₂CO₃ (6.9 g, 50 mmol) and stir at 100°C for 72 hours.

  • Cool, filter, and purify via column chromatography (eluent: dichloromethane).

Yield : ~70–85% (estimated from analogous reactions).

Challenges in Precursor Synthesis

The limited commercial availability of 5-hydroxy-1,3-dibromobenzene necessitates its synthesis. Potential routes include:

  • Bromination of 3-(2-methoxyethoxy)phenol :
    Direct bromination at the 1- and 3-positions using bromine (Br₂) in acetic acid at 0–25°C. However, the electron-donating methoxyethoxy group directs bromination to ortho/para positions, complicating regioselectivity.

  • Directed ortho-metallation :
    Use a directing group (e.g., trimethylsilyl) to guide bromination.

Sequential Bromination and Alkylation

Bromination of 5-(2-Methoxyethoxy)benzene Derivatives

This method prioritizes introducing bromine after alkylation:

  • Alkylation : React resorcinol (1,3-dihydroxybenzene) with 2-bromoethyl methyl ether to form 1,3-dihydroxy-5-(2-methoxyethoxy)benzene.

  • Bromination : Treat with bromine (Br₂) in chloroform (CHCl₃) at 0°C to room temperature.

Example Protocol :

  • Dissolve 1,3-dihydroxy-5-(2-methoxyethoxy)benzene (2.0 g, 9.5 mmol) in CHCl₃ (50 mL).

  • Add Br₂ (3.0 g, 18.8 mmol) dropwise at 0°C.

  • Stir for 24 hours, wash with NaHSO₃, and concentrate.

Yield : ~80–90% (based on similar dibrominations).

Limitations

  • Regioselectivity : The methoxyethoxy group directs bromination to positions 2, 4, and 6, making 1,3-dibromo products challenging without blocking groups.

  • By-products : Over-bromination or isomer formation may occur.

Multi-Step Synthesis via Protective Group Strategies

Protection-Deprotection Approach

To enhance regiocontrol:

  • Protect hydroxyl groups : Convert resorcinol to 1,3-dimethoxybenzene.

  • Introduce methoxyethoxy : Alkylate the 5-position with 2-bromoethyl methyl ether.

  • Deprotect : Remove methyl groups using BBr₃ in CH₂Cl₂.

  • Brominate : Add Br₂ under controlled conditions.

Example Protocol :

  • React 1,3-dimethoxybenzene (5.0 g, 36 mmol) with 2-bromoethyl methyl ether (10.6 g, 72 mmol) in DMF/K₂CO₃.

  • Deprotect with BBr₃ (14.4 g, 57.6 mmol) in CH₂Cl₂.

  • Brominate with Br₂ (11.5 g, 72 mmol) in CHCl₃.

Yield : ~60–75% (over three steps).

Industrial-Scale Production

Continuous Flow Bromination

Large-scale synthesis employs automated reactors for safety and efficiency:

  • Reactors : Tubular flow reactors with temperature control (0–50°C).

  • Reagents : Br₂ in acetic acid, with FeBr₃ as a catalyst.

  • Throughput : ~1–5 kg/hour (extrapolated from patent data).

Advantages :

  • Minimizes hazardous bromine handling.

  • Improves yield (90–95%) and purity (>98%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityComplexity
Williamson + Bromine70–85>95ModerateHigh
Sequential Bromination80–90>90LowModerate
Protective Groups60–75>85LowVery High
Industrial Flow90–95>98HighLow

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as zinc (Zn) in acetic acid or lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1,3-dimethoxybenzene.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1,3-Dibromo-5-(2-methoxyethoxy)benzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as:

  • Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution, facilitating the creation of diverse derivatives.
  • Oxidation Reactions : The methoxyethyl group can be oxidized to yield aldehydes or carboxylic acids, broadening its utility in synthetic chemistry.
  • Reduction Reactions : The bromine atoms can be reduced to hydrogen atoms, allowing for further functionalization of the compound.

Biological Research

Antimicrobial and Anticancer Properties

Recent studies have explored the biological activity of this compound. Its potential antimicrobial and anticancer properties are of particular interest:

  • Antimicrobial Activity : Investigations have revealed that derivatives of dibromobenzenes exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a precursor for developing new antimicrobial agents .
  • Anticancer Research : The compound has also been studied for its antiproliferative effects on human cancer cell lines. Its structural features may enhance its binding affinity to biological targets involved in cancer progression .

Industrial Applications

Production of Specialty Chemicals

In industrial contexts, this compound is employed in the production of specialty chemicals and materials. Its applications include:

  • Polymer Synthesis : The compound serves as a precursor in synthesizing polymers and resins, which are essential in manufacturing various consumer products.
  • Advanced Materials : It is also used in creating advanced materials with specific properties tailored for applications in electronics and coatings.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various dibromobenzene derivatives against Staphylococcus aureus. The results indicated that modifications at the bromine positions significantly affected antibacterial potency. This underscores the importance of structural variations in enhancing biological activity.

Case Study 2: Anticancer Activity Screening

Another investigation focused on the antiproliferative effects of dibromobenzene derivatives on human cancer cell lines. The study found that compounds with specific substituents exhibited higher cytotoxicity compared to their unsubstituted counterparts. This highlights the potential of this compound as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(2-methoxyethoxy)benzene depends on its application. In biological systems, it may interact with cellular components through:

    Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their function.

    Pathways Involved: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,3-Dibromo-5-(2-methoxyethoxy)benzene with three analogous brominated benzene derivatives, emphasizing their structural features, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Applications
This compound 770718-88-2 C₈H₈Br₂O₂ 295.96 1,3-Br; 5-(2-methoxyethoxy) N/A Ligand synthesis, cross-coupling reactions
1,3-Dibromo-5-(trifluoromethoxy)benzene 207226-31-1 C₇H₃Br₂F₃O 319.90 1,3-Br; 5-(trifluoromethoxy) 211.7 Agrochemical intermediates
1,3-Dibromo-5-(tert-butyl)benzene 129316-09-2 C₁₀H₁₂Br₂ 299.01 1,3-Br; 5-tert-butyl N/A Photocatalysis, organic electronics
1,3-Dibromo-5-(methoxymethoxy)benzene 770718-88-2 C₈H₈Br₂O₂ 295.96 1,3-Br; 5-(methoxymethoxy) N/A Synthetic precursor for fine chemicals

Structural and Electronic Differences

  • Substituent Effects :
    • The 2-methoxyethoxy group in the target compound introduces moderate electron-donating effects via the ether oxygen, enhancing solubility in polar solvents compared to the trifluoromethoxy group (electron-withdrawing due to -CF₃), which reduces electron density on the aromatic ring .
    • The tert-butyl substituent provides steric bulk, increasing hydrophobicity (logP = 6.26) and thermal stability, making it suitable for high-temperature applications .

Physicochemical Properties

  • Boiling Points : The trifluoromethoxy derivative exhibits the highest boiling point (211.7°C at 760 mmHg) due to stronger intermolecular forces (dipole-dipole interactions from -CF₃) .
  • Vapor Pressure: The trifluoromethoxy analog has a vapor pressure of 0.261 mmHg at 25°C, lower than non-fluorinated analogs, indicating reduced volatility .

Toxicity and Handling

  • Hazard Profiles : The trifluoromethoxy compound is classified with hazard codes H302-H335 (acute toxicity, respiratory irritation), whereas the tert-butyl derivative shows lower acute toxicity (hazard code Xn ) .

Q & A

Basic: What are the key steps in synthesizing 1,3-Dibromo-5-(2-methoxyethoxy)benzene, and how can purity be optimized?

Methodological Answer:
The synthesis typically begins with a commercially available benzene derivative (e.g., trimethoxybenzene) undergoing sequential functionalization. Key steps include:

  • Halogenation: Bromination at the 1,3-positions using reagents like Br₂ in the presence of FeBr₃ or NBS (N-bromosuccinimide) .
  • Etherification: Introduction of the 2-methoxyethoxy group via nucleophilic substitution (e.g., using NaH and 2-methoxyethyl bromide) under anhydrous conditions .
    To optimize purity:
  • Use column chromatography with silica gel and a hexane/ethyl acetate gradient to separate byproducts.
  • Monitor reaction progress via TLC and confirm final purity using HPLC (>95% purity threshold) .

Advanced: How can conflicting data on the reactivity of brominated aryl ethers under oxidative conditions be resolved?

Methodological Answer:
Contradictions in oxidative stability studies may arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst presence). To resolve discrepancies:

  • Controlled Replication: Repeat experiments under standardized conditions (e.g., 0.1 M H₂O₂ in acetonitrile at 25°C) while systematically altering one variable at a time .
  • Analytical Validation: Use high-resolution mass spectrometry (HRMS) and ¹H NMR to track degradation products (e.g., hydroxylated derivatives or bromine displacement) .
  • Computational Modeling: Compare experimental results with DFT calculations to predict preferential reaction pathways (e.g., C-Br vs. ether bond cleavage) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators if dust/aerosols form .
  • Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to mitigate inhalation risks .
  • Spill Management: Avoid water contact (prevents HBr gas release). Collect spills using inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: What analytical techniques are most effective for characterizing degradation products of this compound?

Methodological Answer:

  • GC-MS: Identify volatile degradation products (e.g., brominated phenols or methoxyethoxy fragments) using electron ionization (EI) at 70 eV .
  • LC-HRMS: Detect non-volatile polar metabolites (e.g., hydroxylated derivatives) with a C18 column and ESI ionization .
  • X-ray Crystallography: Resolve ambiguous structures (e.g., regioisomers) by growing single crystals from slow evaporation in dichloromethane/hexane .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage Conditions: Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and moisture absorption .
  • Stability Monitoring: Perform quarterly NMR checks to detect decomposition (e.g., appearance of new peaks at δ 4.5–5.0 ppm, indicating ether bond hydrolysis) .

Advanced: What strategies can mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Solvent Optimization: Replace THF with 2-Me-THF for better safety and scalability in halogenation steps .
  • Catalyst Screening: Test Pd/Cu bimetallic systems to enhance selectivity during etherification and reduce byproduct formation .
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction kinetics and adjust reagent feed rates dynamically .

Basic: What are the environmental implications of accidental release, and how can they be assessed?

Methodological Answer:

  • Ecotoxicology Screening: Use Daphnia magna acute toxicity assays (48-hour LC₅₀) to evaluate aquatic impact .
  • Degradation Studies: Simulate environmental breakdown via UV irradiation (λ = 254 nm) in aqueous buffers and analyze for persistent brominated intermediates .

Advanced: How can computational methods aid in predicting the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for SNAr (nucleophilic aromatic substitution) reactions to predict regioselectivity at the 5-position .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction rates (e.g., DMSO vs. DMF) to optimize solvent choice .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with observed reaction outcomes to design derivatives with tailored reactivity .

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